![molecular formula C20H19ClN2O2S B2993525 3-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 893995-70-5](/img/structure/B2993525.png)

3-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

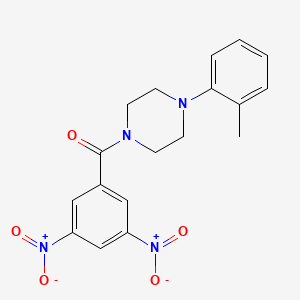

Benzamides and thiazoles, which are part of the structure of the compound you mentioned, are common structures in medicinal chemistry . They are found in a variety of pharmaceuticals and have a wide range of biological activities.

Molecular Structure Analysis

The molecular structure of a compound similar to the one you mentioned has been analyzed using X-Ray crystal structure determination . The specific structure of “3-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide” would need to be determined experimentally.Chemical Reactions Analysis

The chemical reactions involving benzamides and thiazoles can be quite diverse, depending on the specific substituents and reaction conditions . Without more specific information, it’s difficult to predict the exact reactions that “this compound” might undergo.Scientific Research Applications

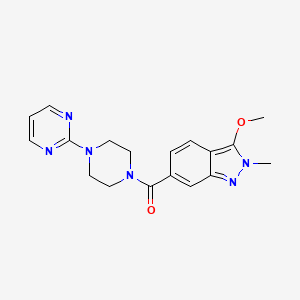

Antimicrobial Activity

Benzamide derivatives, including those with thiazol-5-yl groups, have shown significant antimicrobial activity. Compounds with different bioactive moieties have been synthesized and evaluated in vitro, demonstrating efficacy against both bacterial and fungal strains (B. Priya et al., 2006). These findings suggest potential applications in treating infections and combating antimicrobial resistance.

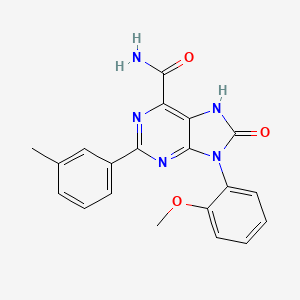

Anticancer Activity

The design and synthesis of benzamide derivatives with 1,3-thiazol-2-yl groups have also been explored for anticancer applications. For instance, certain derivatives have been evaluated against cancer cell lines, including breast, lung, colon, and ovarian cancer, showing moderate to excellent activity compared to reference drugs (B. Ravinaik et al., 2021). This indicates their potential as novel therapeutic agents in oncology.

Antioxidant Activity

The structural analysis of benzamide compounds, through experimental and theoretical methods, has provided insights into their antioxidant properties. For example, the molecular structure, electronic properties, and chemical reactivity of specific benzamide derivatives have been characterized, demonstrating their potential as antioxidants (S. Demir et al., 2015). Antioxidants are crucial for mitigating oxidative stress, which is implicated in various diseases, including aging and neurodegenerative disorders.

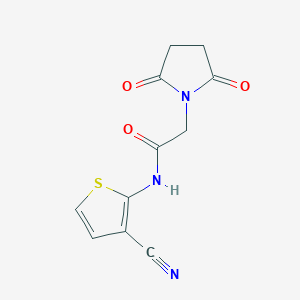

Nematocidal Activity

The synthesis of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, related to the core structure of interest, has shown promising nematocidal activity against Bursaphelenchus xylophilus (Dan Liu et al., 2022). These findings highlight potential applications in agriculture for protecting crops from nematode pests.

Mechanism of Action

Mode of Action

These interactions could potentially alter the conformation or activity of the target, leading to downstream effects .

Biochemical Pathways

Without specific target identification, it is challenging to definitively state which biochemical pathways this compound affects. Compounds with similar structural features have been shown to interact with various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation pathways .

Pharmacokinetics

Based on its molecular weight (213661 g/mol ), it is likely to have good oral bioavailability. The presence of the methoxy group and the thiazole ring may influence its metabolic stability and distribution .

Result of Action

Compounds with similar structural features have been shown to have various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can interact with the compound. For example, the compound’s stability could be affected by oxidative conditions, while its efficacy could be influenced by the presence of competing molecules or changes in the target’s expression levels .

properties

IUPAC Name |

3-chloro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O2S/c1-13-18(10-11-22-19(24)15-4-3-5-16(21)12-15)26-20(23-13)14-6-8-17(25-2)9-7-14/h3-9,12H,10-11H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDVFRDRDJNRMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2993443.png)

![N-Ethyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2993444.png)

![2-[6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2993448.png)

![N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2993454.png)

![(Z)-3,5-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2993456.png)

![8-(4-butylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2993457.png)

![Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride](/img/structure/B2993458.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole](/img/structure/B2993461.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2993464.png)